Cas no 201660-37-9 (Carbonochloridic Acid (R)-1-Azabicyclo2.2.2oct-3-yl Ester)

Carbonochloridic Acid (R)-1-Azabicyclo2.2.2oct-3-yl Ester 化学的及び物理的性質
名前と識別子
-
- (R)-Carbonochloridic acid 1-azabicyclo[2.2.2]oct-3-yl ester
- R-(-)-3-QUINUCLIDINYL CHLOROFORMATE
- (R)-1-azabicyclo[2.2.2]oct-3-yl carbonochloridic acid ester
- EN300-7545099
- WGNZRZSJIVMRBU-ZETCQYMHSA-N
- 201660-37-9
- (3R)-1-azabicyclo[2.2.2]octan-3-yl chloroformate
- BCP28830
- 5,6,7-Trimethoxy-3-(pyridin-3-yl)-2H-chromen-2-one
- Carbonochloridic Acid (R)-1-Azabicyclo[2.2.2]oct-3-yl Ester
- SCHEMBL1566364
- SCHEMBL13891691
- (R)-quinuclidin-3-yl carbonochloridate
- [(3R)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate
- (R)-quinuclidin-3-yl chloroformate
- Carbonochloridic Acid (R)-1-Azabicyclo2.2.2oct-3-yl Ester
-
- インチ: InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m0/s1
- InChIKey: WGNZRZSJIVMRBU-ZETCQYMHSA-N
- ほほえんだ: O=C(O[C@H]1CN2CCC1CC2)Cl
計算された属性
- せいみつぶんしりょう: 189.05600
- どういたいしつりょう: 189.056
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 29.5A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 242.5±19.0 °C at 760 mmHg
- フラッシュポイント: 100.4±21.5 °C
- PSA: 29.54000
- LogP: 1.39390
- じょうきあつ: 0.0±0.5 mmHg at 25°C
Carbonochloridic Acid (R)-1-Azabicyclo2.2.2oct-3-yl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Carbonochloridic Acid (R)-1-Azabicyclo2.2.2oct-3-yl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C176890-250mg |
Carbonochloridic Acid (R)-1-Azabicyclo[2.2.2]oct-3-yl Ester |
201660-37-9 | 250mg |
$ 1068.00 | 2023-04-18 | ||
Enamine | EN300-7545099-0.5g |
(3R)-1-azabicyclo[2.2.2]octan-3-yl chloroformate |
201660-37-9 | 95.0% | 0.5g |
$1001.0 | 2025-03-22 | |
Enamine | EN300-7545099-2.5g |
(3R)-1-azabicyclo[2.2.2]octan-3-yl chloroformate |
201660-37-9 | 95.0% | 2.5g |
$2043.0 | 2025-03-22 | |
Enamine | EN300-7545099-1.0g |
(3R)-1-azabicyclo[2.2.2]octan-3-yl chloroformate |
201660-37-9 | 95.0% | 1.0g |
$1043.0 | 2025-03-22 | |
Enamine | EN300-7545099-10.0g |
(3R)-1-azabicyclo[2.2.2]octan-3-yl chloroformate |
201660-37-9 | 95.0% | 10.0g |
$4483.0 | 2025-03-22 | |
TRC | C176890-25mg |
Carbonochloridic Acid (R)-1-Azabicyclo[2.2.2]oct-3-yl Ester |
201660-37-9 | 25mg |
$ 127.00 | 2023-09-08 | ||
TRC | C176890-50mg |
Carbonochloridic Acid (R)-1-Azabicyclo[2.2.2]oct-3-yl Ester |
201660-37-9 | 50mg |
$ 230.00 | 2023-09-08 | ||
Enamine | EN300-7545099-0.05g |
(3R)-1-azabicyclo[2.2.2]octan-3-yl chloroformate |
201660-37-9 | 95.0% | 0.05g |
$876.0 | 2025-03-22 | |
Enamine | EN300-7545099-0.25g |
(3R)-1-azabicyclo[2.2.2]octan-3-yl chloroformate |
201660-37-9 | 95.0% | 0.25g |
$959.0 | 2025-03-22 | |
Enamine | EN300-7545099-5.0g |
(3R)-1-azabicyclo[2.2.2]octan-3-yl chloroformate |
201660-37-9 | 95.0% | 5.0g |
$3023.0 | 2025-03-22 |
Carbonochloridic Acid (R)-1-Azabicyclo2.2.2oct-3-yl Ester 関連文献
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Carbonochloridic Acid (R)-1-Azabicyclo2.2.2oct-3-yl Esterに関する追加情報
Recent Advances in the Study of Carbonochloridic Acid (R)-1-Azabicyclo[2.2.2]oct-3-yl Ester (CAS: 201660-37-9)
Carbonochloridic Acid (R)-1-Azabicyclo[2.2.2]oct-3-yl Ester (CAS: 201660-37-9) is a chiral intermediate of significant interest in the pharmaceutical and chemical industries. Recent studies have highlighted its utility in the synthesis of bioactive molecules, particularly in the development of muscarinic acetylcholine receptor (mAChR) modulators. This compound's unique bicyclic structure and stereochemistry make it a valuable building block for the construction of complex pharmacophores.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound in the enantioselective synthesis of quinuclidine-based mAChR antagonists. The research team utilized Carbonochloridic Acid (R)-1-Azabicyclo[2.2.2]oct-3-yl Ester as a key intermediate to achieve high stereochemical purity (≥99% ee) in their target molecules. The study also revealed that derivatives of this compound exhibited improved binding affinity to M1 and M4 receptor subtypes, suggesting potential applications in neurological disorders.
In the field of process chemistry, significant progress has been made in the scalable synthesis of 201660-37-9. A recent patent application (WO2023056123) disclosed a novel catalytic system using palladium nanoparticles supported on graphene oxide, which achieved a 92% yield with excellent enantioselectivity. This advancement addresses previous challenges in large-scale production, particularly the issue of racemization during esterification steps.
Pharmacokinetic studies of derivatives containing this structural motif have shown promising results. Research presented at the 2024 American Chemical Society National Meeting demonstrated that compounds derived from Carbonochloridic Acid (R)-1-Azabicyclo[2.2.2]oct-3-yl Ester exhibited improved blood-brain barrier penetration compared to analogous linear structures. This property is particularly valuable for CNS-targeting therapeutics, with potential applications in Alzheimer's disease and schizophrenia treatment.
The safety profile of this compound has been extensively evaluated in recent toxicological studies. A 2024 publication in Chemical Research in Toxicology reported that the ester showed minimal cytotoxicity in hepatocyte cell lines (IC50 > 100 μM) and no significant mutagenic potential in Ames tests. These findings support its continued use as a synthetic intermediate in drug development pipelines.
Emerging applications of 201660-37-9 include its use in the development of positron emission tomography (PET) tracers. A recent collaboration between academic and industry researchers successfully incorporated carbon-11 labeled derivatives of this compound for imaging mAChR distribution in primate brains, as reported in the Journal of Nuclear Medicine (2024). This advancement opens new possibilities for non-invasive monitoring of receptor occupancy in clinical trials.
Future research directions for Carbonochloridic Acid (R)-1-Azabicyclo[2.2.2]oct-3-yl Ester include exploration of its use in asymmetric catalysis and further optimization of its synthetic routes. The compound's rigid bicyclic structure continues to inspire novel drug design strategies, particularly in the realm of GPCR-targeted therapeutics. Ongoing clinical trials involving derivatives of this scaffold are expected to report preliminary results in late 2024.
201660-37-9 (Carbonochloridic Acid (R)-1-Azabicyclo2.2.2oct-3-yl Ester) 関連製品
- 2172569-55-8(1-(1-Aminopropyl)-3,5-dimethylcyclohexan-1-ol)
- 2164103-19-7(2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)
- 1806197-16-9(2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol)
- 2091792-12-8(3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid)
- 70713-45-0(Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-)
- 1889127-43-8(1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol)
- 107484-83-3(1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret)
- 871021-20-4(Thiazole, 5-(2-chlorophenoxy)-)
- 2171906-46-8(5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine)
- 2138549-90-1(2-(azetidin-1-yl)-5-(trifluoromethyl)pyridine-3-carboxylic acid)



